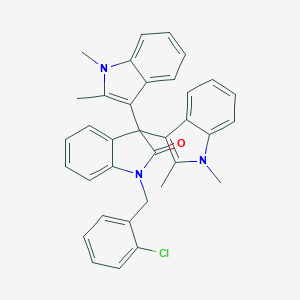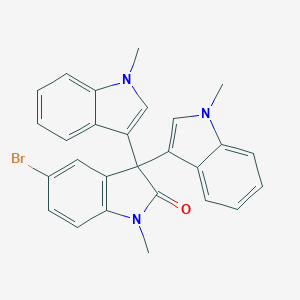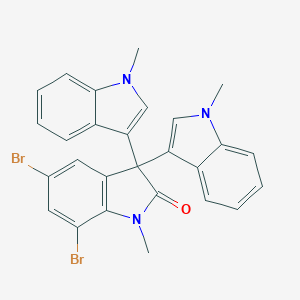![molecular formula C15H9ClN2O4S2 B307490 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat a variety of infections caused by protozoa and viruses. Nitazoxanide was first synthesized in the 1990s and has since become an important tool in the fight against parasitic and viral infections.
Wissenschaftliche Forschungsanwendungen
Nitazoxanide has been used in scientific research to study its effects on a variety of protozoa and viruses. It has been shown to be effective against Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and other protozoa. Nitazoxanide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis B and C, and rotavirus. In addition, 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one has been studied for its potential use in treating cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve interference with the energy metabolism of protozoa and viruses. Nitazoxanide has been shown to inhibit the activity of pyruvate:ferredoxin oxidoreductase, an enzyme that is involved in the energy metabolism of many protozoa. Nitazoxanide has also been shown to inhibit the replication of viruses by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of protozoa and viruses, as well as to reduce inflammation and oxidative stress. Nitazoxanide has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Nitazoxanide has several advantages for lab experiments, including its broad-spectrum activity against protozoa and viruses, its low toxicity, and its ease of use. However, there are also limitations to its use, including the need for high concentrations to achieve effective inhibition of some protozoa and viruses, and the potential for the development of resistance.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. One area of research is the development of new formulations of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one that can improve its efficacy and reduce its toxicity. Another area of research is the identification of new targets for 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, which could expand its use in the treatment of other diseases. Additionally, research is needed to better understand the mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one and to identify potential biomarkers of its activity. Finally, research is needed to evaluate the potential use of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one in combination with other drugs to improve its efficacy and reduce the risk of resistance.
Synthesemethoden
Nitazoxanide can be synthesized using a multistep process starting from 5-nitrofurfural. The first step involves the reaction of 5-nitrofurfural with thiosemicarbazide to form 5-nitro-2-furylthiosemicarbazide. The second step involves the reaction of 5-nitro-2-furylthiosemicarbazide with 2-chlorobenzyl chloride to form 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. This method has been used to produce high yields of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one with good purity.
Eigenschaften
Produktname |
2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one |
|---|---|
Molekularformel |
C15H9ClN2O4S2 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H9ClN2O4S2/c16-11-4-2-1-3-9(11)8-23-15-17-12(14(19)24-15)7-10-5-6-13(22-10)18(20)21/h1-7H,8H2/b12-7- |
InChI-Schlüssel |
OFDPQEWGSGEDSS-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)


![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)

![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)